molecular formula C12H11N3O B1462121 2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol CAS No. 1159821-90-5

2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol

Cat. No.: B1462121
CAS No.: 1159821-90-5
M. Wt: 213.23 g/mol
InChI Key: FXXMVCKPDRDDGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol is a high-purity chemical reagent designed for medicinal chemistry and drug discovery research. This compound features a pyrimidine core, a structure recognized as a privileged scaffold in the development of therapeutic agents . The incorporation of both cyclopropyl and pyridin-4-yl substituents at the 2 and 6 positions, respectively, is a strategic modification that enhances its potential as a key intermediate or precursor for biologically active molecules. Compounds with this structural motif are frequently investigated for their ability to interact with protein kinases, a major class of drug targets . For instance, pyridopyrimidine derivatives, which share a similar heterocyclic architecture, are well-documented in scientific literature as potent inhibitors for targets like Cyclin-dependent kinases (CDK), Mitogen-activated protein kinase (MAPK), and the tyrosine-protein kinase transforming protein Abl . The cyclopropyl group is a common feature in drug design, often used to improve metabolic stability and fine-tune the pharmacodynamic properties of a molecule . This suggests that this compound is a valuable scaffold for researchers working in areas such as oncology, immunology, and the development of enzyme inhibitors. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-cyclopropyl-4-pyridin-4-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c16-11-7-10(8-3-5-13-6-4-8)14-12(15-11)9-1-2-9/h3-7,9H,1-2H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXMVCKPDRDDGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=O)N2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol typically follows a multi-step synthetic route comprising:

These steps can be summarized as follows:

Step Reaction Type Description Typical Reagents/Conditions
1 Pyrimidine ring formation Condensation of β-dicarbonyl compounds with guanidine derivatives to form the pyrimidine ring β-dicarbonyl compound, guanidine, acidic/basic catalysis
2 Cyclopropyl group introduction Cyclopropanation reaction using cyclopropylating agents Cyclopropyl halides or cyclopropyl carbanions, Pd catalysts or Simmons–Smith reagents
3 Pyridin-4-yl substitution Cross-coupling reaction, commonly Suzuki-Miyaura coupling, to attach pyridin-4-yl group Pyridin-4-yl boronic acid, Pd catalyst, base, solvent

This approach allows for modular assembly of the molecule with control over regioselectivity and functional group compatibility.

Detailed Reaction Steps and Conditions

Pyrimidine Ring Construction

  • The pyrimidine ring is synthesized via condensation of a β-dicarbonyl compound (such as an acetoacetate derivative) with guanidine or its derivatives.
  • This reaction proceeds under reflux conditions, often in polar solvents with acid or base catalysis to facilitate ring closure.
  • The resulting intermediate is a pyrimidin-4-ol scaffold, which serves as the core for further functionalization.

Introduction of the Cyclopropyl Group

  • The cyclopropyl substituent at the 2-position is introduced by cyclopropanation reactions.
  • Common methods include:
    • Use of cyclopropyl halides or cyclopropyl carbanions as nucleophiles.
    • Simmons–Smith reaction or metal-catalyzed cyclopropanation using diazo compounds and transition metal catalysts.
  • Reaction conditions are optimized to favor selective substitution at the 2-position without affecting other sensitive groups.

Attachment of the Pyridin-4-yl Group

  • The pyridin-4-yl group is introduced via palladium-catalyzed cross-coupling reactions, predominantly Suzuki-Miyaura coupling.
  • This involves coupling a halogenated pyrimidine intermediate with pyridin-4-yl boronic acid under basic conditions.
  • Typical catalysts include Pd(PPh3)4 or Pd(dppf)Cl2, with bases such as K2CO3 or Cs2CO3 in solvents like dioxane or DMF.
  • The reaction is conducted under inert atmosphere (nitrogen or argon) at elevated temperatures (80–110 °C) to ensure high yields and purity.

Industrial Production Considerations

  • Industrial scale synthesis focuses on optimizing yield, purity, and cost-efficiency.
  • Continuous flow reactors may be employed to enhance reaction control and scalability.
  • Advanced purification methods such as crystallization and chromatography are used to isolate the final product.
  • Process optimization minimizes by-products and environmental waste, aligning with green chemistry principles.

Reaction Analysis and Variations

Reaction Type Reagents/Conditions Possible Products Notes
Oxidation KMnO4, CrO3 2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-one Hydroxyl group at 4-position oxidized to ketone
Reduction LiAlH4, NaBH4 2-Cyclopropyl-6-(piperidin-4-yl)pyrimidin-4-ol Pyridine ring reduced to piperidine derivative
Nucleophilic Substitution Amines, thiols, alkoxides under basic conditions Various substituted pyrimidines Substitution at 2- and 6-positions possible

These transformations allow for derivatization of the core compound, expanding its chemical and biological utility.

Comparative Notes on Similar Compounds

  • Analogues such as 2-Cyclopropyl-6-(pyridin-2-yl)pyrimidin-4-ol and 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol differ in the position of the pyridinyl substituent.
  • The 4-position pyridinyl substitution in the target compound confers unique binding affinities and biological activities, influencing its therapeutic potential.

Summary Table of Preparation Method

Preparation Step Key Reagents/Conditions Outcome/Notes
Pyrimidine ring formation β-dicarbonyl compound + guanidine, reflux Formation of pyrimidin-4-ol core
Cyclopropyl group introduction Cyclopropyl halide or carbanion, Pd catalyst Selective substitution at 2-position
Pyridin-4-yl group attachment Pyridin-4-yl boronic acid, Pd catalyst, base Suzuki-Miyaura coupling at 6-position
Purification Chromatography, crystallization High purity final product
Industrial scale optimization Continuous flow, process optimization Enhanced yield and reduced waste

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions at the 2- and 6-positions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol can be contextualized by comparing it with pyrimidine derivatives sharing modifications at positions 2 and 5. Below is a comparative analysis supported by empirical

Structural and Functional Comparison

Compound Name Position 2 Substituent Position 6 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
This compound Cyclopropyl Pyridin-4-yl C₁₂H₁₂N₄O 228.25 Potential VDR agonist activity
2-(Piperidin-3-yl)-6-(pyridin-4-yl)pyrimidin-4-ol Piperidin-3-yl Pyridin-4-yl C₁₄H₁₇N₅O 271.32 Confirmed VDR agonist activity
2-(Methylthio)-6-propylpyrimidin-4-ol Methylthio Propyl C₈H₁₂N₂OS 184.26 Irritant; stored at 2–8°C
2-Chloro-6-methylpyrimidine-4-carboxylic acid Chloro Methyl C₇H₇ClN₂O₂ 186.60 Reactive carboxylic acid group

Key Observations

Substituent Effects on Bioactivity :

  • The cyclopropyl group in the target compound may confer metabolic stability compared to the bulkier piperidin-3-yl group in its analog, which could enhance membrane permeability but reduce selectivity due to increased steric hindrance .
  • Pyridin-4-yl at position 6 (shared with the piperidinyl analog) enables π-π interactions with aromatic residues in protein binding pockets, unlike the propyl group in 2-(methylthio)-6-propylpyrimidin-4-ol, which primarily contributes to hydrophobicity .

Functional Group Reactivity: The hydroxyl group in pyrimidin-4-ol derivatives (target compound and piperidinyl analog) facilitates hydrogen bonding, critical for receptor agonism. Methylthio and chloro substituents (in and ) increase electrophilicity, which may correlate with reactivity or toxicity profiles .

Molecular Weight and Solubility :

  • The target compound (228.25 g/mol) and its piperidinyl analog (271.32 g/mol) fall within the "drug-like" molecular weight range (<500 g/mol), favoring oral bioavailability. The lower molecular weight of 2-(methylthio)-6-propylpyrimidin-4-ol (184.26 g/mol) suggests higher solubility but reduced complexity for target engagement .

Research Findings

  • VDR Agonist Activity : Modifications at position 2 significantly influence vitamin D receptor (VDR) binding. The piperidinyl analog demonstrated measurable agonist activity, while the cyclopropyl variant’s activity remains speculative but structurally plausible due to similar scaffold geometry .
  • Safety Profiles : The methylthio derivative’s irritant properties highlight the impact of sulfur-containing substituents on toxicity, whereas the chloro-carboxylic acid compound’s reactivity necessitates careful handling .

Biological Activity

2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol, also known as Ceralasertib, has garnered attention in the field of medicinal chemistry due to its significant biological activity, particularly as an inhibitor of the Serine/threonine-protein kinase ATR (Ataxia Telangiectasia and Rad3 related). This compound is involved in critical biochemical pathways such as DNA damage response and cell cycle regulation, making it a potential candidate for therapeutic applications in cancer treatment.

Target of Action
The primary target of this compound is the ATR kinase, which plays a pivotal role in cellular responses to DNA damage. By inhibiting this kinase, the compound disrupts the signaling pathways that regulate cell cycle progression and DNA repair mechanisms.

Mode of Action
The interaction with ATR leads to cell cycle arrest and can induce apoptosis in cells with damaged DNA. This is particularly relevant in cancer cells, which often exhibit dysregulated DNA repair pathways. The compound's ability to modulate these pathways positions it as a promising agent in cancer therapeutics.

This compound has been shown to interact with various enzymes and proteins, influencing their activity. For example, it affects the phosphorylation of histone variant H2AX at sites of DNA damage, thereby regulating the DNA damage response.

PropertyDescription
Chemical FormulaC11_{11}H10_{10}N4_{4}O
Molecular Weight218.22 g/mol
Mechanism of ActionATR kinase inhibition
Pathways AffectedDNA damage response, cell cycle regulation
Cellular EffectsCell cycle arrest, apoptosis induction

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for its therapeutic efficacy. Factors such as bioavailability, distribution, metabolism, and elimination significantly influence its effectiveness in clinical settings. Studies indicate that the compound exhibits favorable pharmacokinetic properties that enhance its potential as an anticancer agent.

Case Studies and Research Findings

Research has demonstrated the efficacy of this compound in various preclinical models. For instance:

  • In vitro Studies : In cellular assays, Ceralasertib has shown potent inhibition of ATR activity leading to increased sensitivity of cancer cells to DNA-damaging agents such as radiation and chemotherapeutics.
  • In vivo Studies : Animal models have indicated that treatment with this compound results in significant tumor regression when combined with conventional therapies. This suggests a synergistic effect that could enhance treatment outcomes for patients with tumors exhibiting high levels of DNA damage response signaling.
  • Clinical Trials : Ongoing clinical trials are exploring the use of Ceralasertib in combination with other agents for treating various malignancies, including those resistant to standard therapies.

Q & A

Basic Question: What are the key structural features of 2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol, and how do they influence its reactivity?

Answer:
The compound features a pyrimidine core substituted with a hydroxyl group at position 4, a cyclopropyl group at position 2, and a pyridinyl moiety at position 5. The hydroxyl group enhances hydrogen-bonding capacity, critical for interactions with biological targets (e.g., enzymes or receptors). The cyclopropyl group introduces steric constraints and electronic effects, potentially stabilizing the pyrimidine ring against metabolic degradation. The pyridinyl group contributes π-π stacking interactions in binding pockets. Comparative studies with analogs like 2-Amino-6-isopropylpyrimidin-4-ol suggest that cyclopropyl substitution may improve metabolic stability compared to bulkier isopropyl groups .

Advanced Question: How can synthetic routes for this compound be optimized to improve yield and purity?

Answer:
Synthesis typically involves multi-step reactions, including cyclopropanation of pyrimidine precursors and Suzuki-Miyaura coupling for pyridinyl introduction. Key optimizations include:

  • Temperature Control : Cyclopropanation reactions often require low temperatures (−20°C to 0°C) to minimize side products.
  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with ligand tuning to enhance regioselectivity .
  • Purification Strategies : Use of reverse-phase HPLC or recrystallization (e.g., ethanol/water mixtures) to isolate high-purity product.
    Case studies on analogous compounds (e.g., 2-(2-Hydroxyethyl)pyrimidin-4-ol) highlight the importance of solvent polarity in crystallization efficiency .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., cyclopropyl proton splitting patterns at δ 1.0–1.5 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (calculated for C₁₂H₁₂N₃O: ~230.09 g/mol).
  • IR Spectroscopy : Detects hydroxyl stretching (~3200–3400 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹).
    Comparisons with 4-(4-Methoxyphenyl)pyrimidin-2-ol show that substituent electronegativity alters ring vibration frequencies .

Advanced Question: How do substitution patterns on the pyrimidine ring affect the compound’s biological activity?

Answer:
Structure-activity relationship (SAR) studies reveal:

Substituent Position Effect on Activity Reference Compound
Cyclopropyl2Enhances metabolic stability2-Amino-6-isopropylpyrimidin-4-ol
Pyridinyl6Improves target binding affinity2-(Pyridin-3-yl)pyrimidin-4-ol
Hydroxyl4Facilitates hydrogen bonding2-(2-Hydroxyethyl)pyrimidin-4-ol
Advanced computational modeling (e.g., molecular docking) predicts that cyclopropyl steric effects may hinder off-target interactions .

Advanced Question: How can researchers resolve contradictions in reported biological data for this compound?

Answer:
Discrepancies often arise from variations in assay conditions or impurity profiles. Methodological solutions include:

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds.
  • Impurity Profiling : LC-MS analysis to rule out side products (e.g., dehydroxylated derivatives).
  • Dose-Response Validation : Replicate studies across multiple concentrations to confirm EC₅₀/IC₅₀ values.
    For example, conflicting cytotoxicity data for 6-Amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]pyrimidin-4-ol were resolved by identifying batch-specific impurities .

Basic Question: What are the recommended storage conditions to maintain compound stability?

Answer:

  • Temperature : Store at −20°C in amber vials to prevent photodegradation.
  • Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the hydroxyl group.
  • Solvent Compatibility : Dissolve in DMSO for long-term storage (avoid aqueous buffers >1 week).
    Safety guidelines from pyrimidine analogs (e.g., Pyridin-2-ol) emphasize avoiding repeated freeze-thaw cycles .

Advanced Question: How can computational tools guide the design of derivatives with enhanced pharmacological properties?

Answer:

  • Quantum Mechanics (QM) : Predicts electronic effects of substituents (e.g., cyclopropyl ring strain).
  • Molecular Dynamics (MD) : Simulates binding kinetics with targets (e.g., kinase ATP pockets).
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks.
    Studies on 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((2,4-dichlorobenzyl)sulfanyl)-2-(2-pyridinyl)pyrimidine used MD to optimize sulfanyl group orientation for target engagement .

Advanced Question: What strategies mitigate synthetic challenges in introducing the cyclopropyl group?

Answer:

  • Cyclopropanation Reagents : Use of ethyl diazoacetate with Cu(I) catalysts for stereoselective addition.
  • Protection/Deprotection : Temporarily protect the hydroxyl group (e.g., TBS ether) to prevent side reactions.
  • In Situ Monitoring : FTIR or Raman spectroscopy to track reaction progress and intermediate stability.
    Analogous syntheses (e.g., 5-Chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-OL) highlight the role of catalyst loading in reducing dimerization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol
Reactant of Route 2
2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol

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